molecular formula C25H33N3O2 B2777816 2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922095-95-2

2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2777816
CAS RN: 922095-95-2
M. Wt: 407.558
InChI Key: ZZUBCNCFCVGQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O2 and its molecular weight is 407.558. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Imaging Applications

  • Orexin Receptor Antagonism : A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist (potentially related to the mentioned compound), in humans showed significant insights into its metabolism and elimination. This research highlights the compound's application in insomnia treatment, detailing its pharmacokinetics and the metabolic pathways involved in its processing within the human body (Renzulli et al., 2011).
  • Sigma Receptor Imaging : The diagnostic imaging potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a structure similar to the query compound) was explored for visualizing primary breast tumors in humans. This study demonstrated the compound's ability to bind sigma receptors overexpressed on breast cancer cells, indicating its utility in cancer diagnosis and staging (Caveliers et al., 2002).

Pharmacokinetic Studies

  • Metabolite Characterization : Research on the metabolism of radiolabeled benzamides, like the query compound, in monkey and human plasma provided essential data on their biodistribution, potential for brain imaging, and the characterization of their metabolites. These studies are crucial for understanding the pharmacokinetics and optimizing the dosing for diagnostic or therapeutic purposes (Osman et al., 1996).

Therapeutic Research Applications

  • Mast Cell-Mediated Allergic Inflammation : A synthetic analogue of gallic acid, studied for its effects on mast cell-mediated allergic inflammation, showed significant potential in suppressing histamine release and pro-inflammatory cytokines. Although not directly mentioning the queried compound, this research pathway highlights the broader context of investigating synthetic compounds for therapeutic applications in allergic and inflammatory diseases (Je et al., 2015).

properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-27-14-8-9-19-17-20(12-13-22(19)27)23(28-15-6-3-7-16-28)18-26-25(29)21-10-4-5-11-24(21)30-2/h4-5,10-13,17,23H,3,6-9,14-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUBCNCFCVGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide

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